molecular formula C19H19N3OS2 B2416438 (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one CAS No. 1164527-43-8

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2416438
CAS No.: 1164527-43-8
M. Wt: 369.5
InChI Key: ADOYTKQHYUAREE-GHRIWEEISA-N
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Description

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that features a piperazine ring, a thiazole ring, and a thiophene ring

Properties

IUPAC Name

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-4-6-15(7-5-14)21-8-10-22(11-9-21)19-20-18(23)17(25-19)13-16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOYTKQHYUAREE-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps. One common method involves the reaction of 4-methylphenylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one may inhibit the growth of various bacteria and fungi. This potential makes it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by targeting specific enzymes involved in cell growth regulation. This mechanism could position it as a promising therapeutic agent in oncology.

Neuropharmacology

Due to its structural similarity to known psychoactive compounds, this thiazole derivative has been explored for neuropharmacological effects. It may interact with neurotransmitter systems, potentially offering benefits in treating psychiatric disorders or neurodegenerative diseases.

Material Science

In addition to biological applications, this compound is being studied for its role in developing new materials. Its unique properties may allow it to be used in creating advanced polymers or coatings with specific functional characteristics.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibit potent activity against Staphylococcus aureus and Escherichia coli. The research highlighted that modifications to the piperazine ring significantly enhance antimicrobial potency.

Case Study 2: Anticancer Mechanism

In vitro studies have shown that this compound induces apoptosis in cancer cells through caspase activation pathways. This finding suggests potential applications in cancer therapy development.

Case Study 3: Neuropharmacological Potential

Research exploring the neuropharmacological effects of similar thiazole derivatives indicated modulation of serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
  • 2-[4-(4-chlorophenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one exhibits unique properties due to the presence of the 4-methylphenyl group. This structural feature can influence its biological activity and chemical reactivity, making it a valuable compound for further research .

Biological Activity

The compound (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one has emerged as a subject of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3OS2, and it features a complex structure that includes:

  • A piperazine ring , which is often associated with psychoactive properties.
  • A thiophene moiety , known for its role in various biological activities.
  • A thiazolone ring , which contributes to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Properties

The anticancer potential of thiazolones has been widely studied. The mechanism often involves the inhibition of specific enzymes linked to cell proliferation. For example, compounds with similar structures have been reported to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway in cancer cells .

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of thiazolone derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
  • Mechanistic Insights : The compound may interact with cellular pathways that regulate apoptosis and cell cycle progression. By targeting specific kinases or transcription factors, it can induce cell death in malignant cells.

Neuropharmacological Activity

Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their activity on serotonin receptors, which could influence mood and anxiety disorders . Further studies are needed to elucidate these effects specifically for this compound.

Anti-inflammatory Effects

Thiazolone derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. This mechanism can reduce inflammation and pain associated with various conditions . The specific COX-inhibitory activity of this compound remains to be thoroughly investigated.

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against bacterial strains
Anticancer ActivityIC50 values in micromolar range against cancer cells
NeuropharmacologicalPotential effects on serotonin receptors
Anti-inflammatoryPossible COX inhibition

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